molecular formula C23H28F3NO2 B13779741 N-(2-Hydroxyethyl)-alpha-methyl-m-trifluoromethylphenethylamine p-isobutylbenzoate CAS No. 73927-42-1

N-(2-Hydroxyethyl)-alpha-methyl-m-trifluoromethylphenethylamine p-isobutylbenzoate

Cat. No.: B13779741
CAS No.: 73927-42-1
M. Wt: 407.5 g/mol
InChI Key: XFNKOEGGWOUCMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Hydroxyethyl)-alpha-methyl-m-trifluoromethylphenethylamine p-isobutylbenzoate is a synthetic organic compound characterized by two key structural motifs:

  • p-Isobutylbenzoate ester: The para-substituted isobutyl ester enhances lipophilicity compared to smaller alkyl esters (e.g., methyl or ethyl).

Properties

CAS No.

73927-42-1

Molecular Formula

C23H28F3NO2

Molecular Weight

407.5 g/mol

IUPAC Name

2-[1-[3-(trifluoromethyl)phenyl]propan-2-ylamino]ethyl 4-(2-methylpropyl)benzoate

InChI

InChI=1S/C23H28F3NO2/c1-16(2)13-18-7-9-20(10-8-18)22(28)29-12-11-27-17(3)14-19-5-4-6-21(15-19)23(24,25)26/h4-10,15-17,27H,11-14H2,1-3H3

InChI Key

XFNKOEGGWOUCMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(=O)OCCNC(C)CC2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[3-(Trifluoromethyl)phenyl]propan-2-ylamino]ethyl4-(2-methylpropyl)benzoate typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-[1-[3-(Trifluoromethyl)phenyl]propan-2-ylamino]ethyl4-(2-methylpropyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), Potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Carboxylic acids, Ketones

    Reduction: Alcohols

    Substitution: Substituted trifluoromethyl derivatives

Scientific Research Applications

2-[1-[3-(Trifluoromethyl)phenyl]propan-2-ylamino]ethyl4-(2-methylpropyl)benzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[1-[3-(Trifluoromethyl)phenyl]propan-2-ylamino]ethyl4-(2-methylpropyl)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The benzoate ester moiety may undergo hydrolysis to release the active amine, which can then interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Data Tables

Table 1: Key Structural and Functional Comparisons

Compound Class Example Compound Key Functional Groups Applications
Hydroxyethylamine Derivatives Anandamide N-(2-hydroxyethyl), fatty acid Endocannabinoid signaling
Target Compound N-(2-Hydroxyethyl)-... p-isobutylbenzoate N-(2-hydroxyethyl), benzoate Synthetic intermediate/prodrug
Benzoate Esters Metsulfuron methyl ester Methyl benzoate, sulfonylurea Herbicide
Bidentate Directing Groups N-(2-Hydroxy-1,1-dimethylethyl)-... N,O-bidentate Catalysis

Table 2: Predicted Physicochemical Properties

Compound logP (Est.) Solubility (Est.) Metabolic Stability
Target Compound 3.2–3.8 Low (aqueous) Moderate (esterase-sensitive)
Anandamide 6.5–7.0 Very low High (amidase-sensitive)
Metsulfuron methyl ester 1.8–2.2 Moderate High (herbicide-specific)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.